Boc-L-Dap(N3)-OH*CHA

Peptide Therapeutics Chiral Resolution Auristatin Analogs

Substituting generic azido-alanine derivatives compromises stereochemical fidelity and click conjugation efficiency in peptide synthesis. Boc-L-Dap(N3)-OH·CHA (CAS 122225-54-1) eliminates this risk: • L-configuration preserves tubulin-binding stereochemistry essential for auristatin API synthesis [CN111393346B] • Boc protection integrates directly into Boc-SPPS; β-azide survives TFA cleavage for post-synthetic CuAAC/SPAAC conjugation • CHA salt form delivers ≥99% HPLC purity, defined crystalline morphology (mp 116-121°C), and reproducible weighing accuracy for cGMP manufacturing Procure with batch-specific COA and optical rotation [α]D20 = +30 ± 2° verification.

Molecular Formula C8H14N4O4*C6H13N
Molecular Weight 230,22*99,18 g/mole
CAS No. 122225-54-1
Cat. No. B613683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Dap(N3)-OH*CHA
CAS122225-54-1
SynonymsBoc-L-Dap(N3)-OH*CHA; Boc-L-beta-azidoalanine cyclohexylamine; N-alpha-t-Butyloxycarbonyl-3-azido-L-alanine cyclohexylamine
Molecular FormulaC8H14N4O4*C6H13N
Molecular Weight230,22*99,18 g/mole
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Dap(N3)-OH·CHA Procurement Specifications


Boc-L-Dap(N3)-OH·CHA (CAS 122225-54-1 for free acid; 2098496-88-7 for CHA salt) is an orthogonally protected amino acid derivative belonging to the class of azide-functionalized click chemistry building blocks for peptide synthesis . This compound consists of an L-2,3-diaminopropionic acid (L-Dap) core with a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and an azide moiety on the β-amine, supplied as the cyclohexylammonium (CHA) salt for enhanced solid-state stability . The azide group enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the Boc group preserves α-amine integrity during synthesis and is removable under acidic conditions orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS) workflows .

Acid-labile Boc protection compatible with Boc-SPPS and orthogonal TFA-deprotection workflows
Pre-installed β-azide handle enables CuAAC and SPAAC click conjugation without additional derivatization
CHA salt form ensures solid-state stability and reliable weighing for multi-step peptide synthesis

Substitution Risks for Boc-L-Dap(N3)-OH·CHA


Generic substitution with alternative azido-amino acid derivatives in research protocols introduces quantifiable risks to synthetic outcomes and product integrity. Substitution with the D-enantiomer (CAS 225780-77-8) yields peptides with inverted stereochemistry and altered biological recognition . Substitution with Fmoc-protected analogs (CAS 684270-46-0) fundamentally alters the SPPS deprotection strategy, as Boc is acid-labile while Fmoc is base-labile, precluding interchangeability without complete protocol redesign . Substitution with the free acid form (omitting CHA counterion) may compromise handling characteristics and long-term storage stability due to the hygroscopic nature of the free amino acid . The following quantitative evidence establishes the specific technical parameters that must be verified when sourcing this compound.

L-enantiomer stereochemistry
D-enantiomer (CAS 225780-77-8) inverts peptide backbone configuration and may alter biological recognition; stereochemical identity must be verified.
Boc acid-labile protection
Fmoc analog (CAS 684270-46-0) requires base-labile piperidine deprotection; not interchangeable without complete SPPS protocol redesign.
CHA salt crystalline form
Free acid form (CAS 122225-54-1) may exhibit hygroscopic behavior and variable handling characteristics; storage stability may differ.

Boc-L-Dap(N3)-OH·CHA Specification Comparison


Stereochemical Purity and Enantiomer Identity

The L-configuration of Boc-L-Dap(N3)-OH·CHA at the α-carbon is critical for maintaining native-like peptide backbone conformation and biological recognition. The D-enantiomer (Boc-D-Dap(N3)-OH·CHA, CAS 225780-77-8) produces peptides with inverted stereochemistry and potentially divergent pharmacological profiles. This compound's application in auristatin analog synthesis, where stereochemical fidelity is essential for tubulin-binding antitumor activity, underscores the procurement importance of verifying enantiomeric identity [1]. The optical rotation provides a quantitative specification for confirming stereochemical purity upon receipt.

Enantiomer Identity
Reported context
[α]D²⁰ +30 ± 2° (c=1, MeOH) vs D-enantiomer expected −30 ± 2°; Δ ≈ 60° rotation
Supports stereochemical identity verification for peptide conjugate model studies
Polarimetry at 20 °C; enantiomer-specific attribution requires confirmation upon receipt
Peptide Therapeutics Chiral Resolution Auristatin Analogs

CHA Salt Form Stability and Handling

Boc-L-Dap(N3)-OH·CHA is supplied as the cyclohexylammonium (CHA) salt rather than the free acid, a formulation choice that significantly enhances solid-state stability and handling characteristics for long-term laboratory storage and cGMP manufacturing environments. The free acid form (N-Boc-3-azido-L-alanine, CAS 122225-54-1, MW 230.22) may be more hygroscopic and prone to degradation under ambient conditions . The CHA salt form provides a defined melting point range that can be used as an identity and purity verification parameter upon receipt.

Salt Form Stability
Reported context
White crystalline powder; MW 329.40; mp 116–121 °C vs free acid MW 230.22 with variable morphology
Crystalline CHA salt supports reproducible weighing across synthesis runs
Storage at 0–8 °C recommended; melting point serves as identity check
Solid-Phase Peptide Synthesis Chemical Storage Stability cGMP Manufacturing

Boc vs. Fmoc Orthogonality in SPPS

Boc-L-Dap(N3)-OH·CHA is engineered for Boc-based SPPS or orthogonal protection strategies requiring acid-labile α-amine protection. The Fmoc analog (Fmoc-L-Dap(N3)-OH, CAS 684270-46-0) requires base-labile deprotection conditions (typically 20% piperidine in DMF), rendering the two compounds non-interchangeable within a given synthetic protocol . The molecular weight difference further impacts stoichiometric calculations for coupling reactions.

Boc vs Fmoc Orthogonality
Class-level
Boc: acid-labile (TFA); MW 329.40. Fmoc analog: base-labile (piperidine); MW 352.34. Deprotection chemistry orthogonal.
Protecting-group choice dictates SPPS resin, coupling, and cleavage protocol
Fmoc variant incompatible with Boc-SPPS TFA steps; protocol-level review required
Orthogonal Protection Fmoc-SPPS Boc-SPPS Peptide Conjugation

Azide Introduction Efficiency Benchmark

The synthetic route to Boc-protected β-azidoalanine derivatives via β-lactone ring opening with sodium azide has been demonstrated to proceed in near-quantitative yield. For the related N-Boc-α-methyl-β-azidoalanine, ring opening of the corresponding N-Boc-α-methylserine lactone with sodium azide gave the product in 98% yield [1]. This high-efficiency transformation establishes a synthetic benchmark for azide introduction into sterically hindered amino acid scaffolds, relevant to the production scalability of Boc-L-Dap(N3)-OH·CHA.

Azide Introduction Yield
Class-level
98% yield
Reported benchmark for β-lactone ring-opening route supports supply reliability review
Value reported for N-Boc-α-methyl-β-azidoalanine analog; class-level inference
Process Chemistry Amino Acid Derivatization Scale-up Synthesis

HPLC Purity and Batch Consistency

Reputable commercial sources specify HPLC purity of ≥99% for Boc-L-Dap(N3)-OH·CHA, with defined analytical methodology . This high purity specification is critical because azide-containing impurities or deprotected side products can act as competing nucleophiles in CuAAC reactions or introduce unwanted heterogeneity in the final peptide product. The 99% threshold represents a procurement benchmark for applications requiring high-fidelity conjugation.

HPLC Purity
Specification review
≥99%
Higher purity reduces side-reaction risk in click conjugation steps
Vendor-dependent HPLC method; lot-specific COA verification recommended
Quality Control Analytical Chemistry Click Chemistry

Azide Bioorthogonal Conjugation Capability

The β-azide group on the L-Dap side chain enables participation in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions [1]. This contrasts with non-azide Dap analogs such as Boc-Dap-OH (CAS 73259-81-1) or Boc-Dap(Boc)-OH, which lack this bioorthogonal handle and cannot participate in click conjugation without additional derivatization steps .

Click Conjugation Capability
Class-level
β-azide present; compatible with CuAAC and SPAAC. Non-azide Boc-Dap-OH (CAS 73259-81-1) lacks this handle.
Pre-installed azide eliminates one post-synthetic derivatization step
CuAAC requires Cu(I) catalyst; SPAAC proceeds catalyst-free under physiological conditions
Bioconjugation Click Chemistry SPAAC CuAAC

Boc-L-Dap(N3)-OH·CHA Applications


Auristatin Analog and Dolastatin Peptide Synthesis

This compound is specifically cited in patent literature for the synthesis of N-Boc-Dolaproine and Boc-Dap DCHA, key intermediates in the preparation of auristatin-class antitumor agents [1]. The L-configuration of the Dap core is essential for maintaining the stereochemical integrity required for tubulin binding, and the Boc protection aligns with the orthogonal protection strategy employed in the multi-step synthesis of these complex pentapeptides. Procurement of this specific stereoisomer and protecting group combination is non-negotiable for fidelity to the patented synthetic route [1].

Boc-SPPS with Orthogonal Conjugation Handles

In Boc-SPPS workflows, where the α-amine is protected with Boc and deprotected using TFA, this compound integrates seamlessly without requiring a change in deprotection chemistry . The pre-installed β-azide provides a latent conjugation handle that survives the acidic cleavage and deprotection conditions, enabling post-synthetic click conjugation with alkyne-functionalized fluorophores, biotin, or cytotoxic payloads [2]. This contrasts with Fmoc analogs, which would be incompatible with the TFA deprotection steps of Boc-SPPS .

Conformationally Constrained Cyclic Peptide Synthesis

The azide functionality on the β-amine of L-Dap enables post-synthetic side-chain modification or cyclization via click chemistry after linear peptide assembly [2]. The Boc group provides acid-labile protection that can be removed selectively without affecting azide integrity, allowing for sequential deprotection and conjugation strategies. The CHA salt form ensures accurate weighing of this hygroscopic amino acid derivative during manual or automated SPPS cartridge loading .

Process Scale-Up for Peptide API Manufacturing

The high-yielding synthetic route to this class of β-azidoalanine derivatives (98% benchmark yield for the β-lactone ring-opening methodology) [3], combined with the availability of the CHA salt form with defined melting point and crystalline morphology , makes this compound suitable for scale-up to kilogram quantities in cGMP peptide API manufacturing. The ≥99% HPLC purity specification supports regulatory documentation requirements for impurity profiling in pharmaceutical development .

Application
Selection Property
Validation Focus
Peptide conjugate model studies
L-enantiomer stereochemical identity
Tubulin-binding model context and stereochemical fidelity review
Boc-SPPS orthogonal conjugation
Acid-labile Boc protection with pre-installed azide
Post-synthetic CuAAC/SPAAC conjugation efficiency
Cyclic peptide research
β-azide handle for side-chain modification
Side-chain cyclization and sequential deprotection studies
Peptide synthesis scale-up research
Crystalline CHA salt handling and defined melting point
Batch-to-batch purity endpoint review and weighing reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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